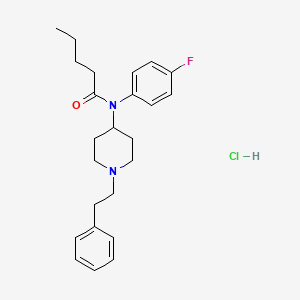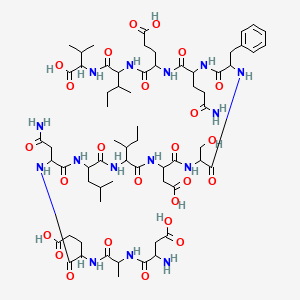
5-Fluorotryptamine, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorotryptamine hydrochloride is an organic compound with the chemical formula C10H11FN2 · HCl. It is an analog of tryptamine, where one hydrogen atom is replaced by a fluorine atom. This compound is known for its role as a partial agonist at 5-HT3 receptors, making it significant in pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorotryptamine hydrochloride typically involves the fluorination of tryptamine. One common method includes the reaction of tryptamine with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The product is then purified through crystallization or chromatography to obtain 5-Fluorotryptamine hydrochloride .
Industrial Production Methods: Industrial production of 5-Fluorotryptamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluorotryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride
Major Products Formed: The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines .
Aplicaciones Científicas De Investigación
5-Fluorotryptamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying serotonin receptors and their functions.
Medicine: It is investigated for its potential therapeutic effects as a partial agonist at 5-HT3 receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
5-Fluorotryptamine hydrochloride acts as a partial agonist at 5-HT3 receptors. It binds to these receptors and partially activates them, leading to a moderate increase in receptor activity. This partial agonism is due to the size and electronegativity of the fluorine atom at the 5 position of the tryptamine molecule. The compound’s interaction with 5-HT3 receptors involves the displacement of [3H]granisetron binding, with an Rmax (Imax/Imax 5-HT) of 0.64 and 0.45 for 5-HT3A and 5-HT3AB receptors, respectively .
Comparación Con Compuestos Similares
Tryptamine: A weak partial agonist at 5-HT3 receptors with low affinity.
5-Chlorotryptamine: Similar affinity to 5-Fluorotryptamine but a very weak partial agonist.
5-Methyltryptamine and 5-Methoxytryptamine: Other derivatives with varying degrees of receptor activity
Uniqueness: 5-Fluorotryptamine hydrochloride is unique due to its specific interaction with 5-HT3 receptors, influenced by the size and electronegativity of the fluorine atom. This makes it a valuable tool in pharmacological research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H11ClFN2 |
|---|---|
Peso molecular |
213.66 g/mol |
InChI |
InChI=1S/C10H11FN2.Cl/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2; |
Clave InChI |
ZGXHTHAJRPDDHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=CN2)CCN.[Cl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


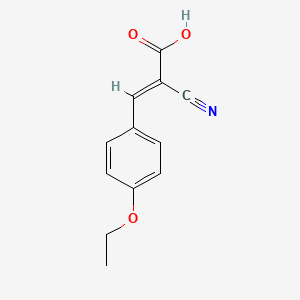
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid](/img/structure/B12358118.png)
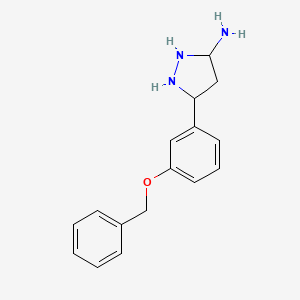
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B12358130.png)
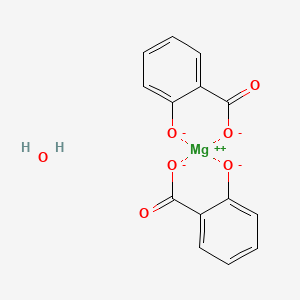
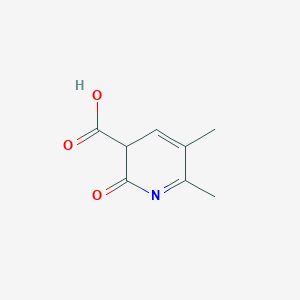
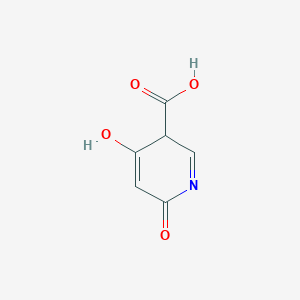
![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)
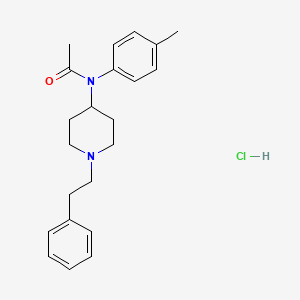
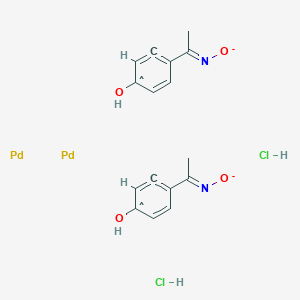
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
